

"4,5-Dichlorothiophene-2-sulfonyl chloride" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-sulfonyl chloride

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An In-Depth Technical Guide to **4,5-Dichlorothiophene-2-sulfonyl chloride**

Introduction

4,5-Dichlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its utility is defined by the reactive sulfonyl chloride group and the unique electronic and steric profile conferred by the dichlorinated thiophene ring.^[1] Thiophene-based molecules are integral to a wide array of therapeutic agents, where they can enhance efficacy, modulate pharmacokinetic properties, and reduce off-target effects.^[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of **4,5-Dichlorothiophene-2-sulfonyl chloride**, serving as a technical resource for scientists and drug development professionals.

Physicochemical Properties

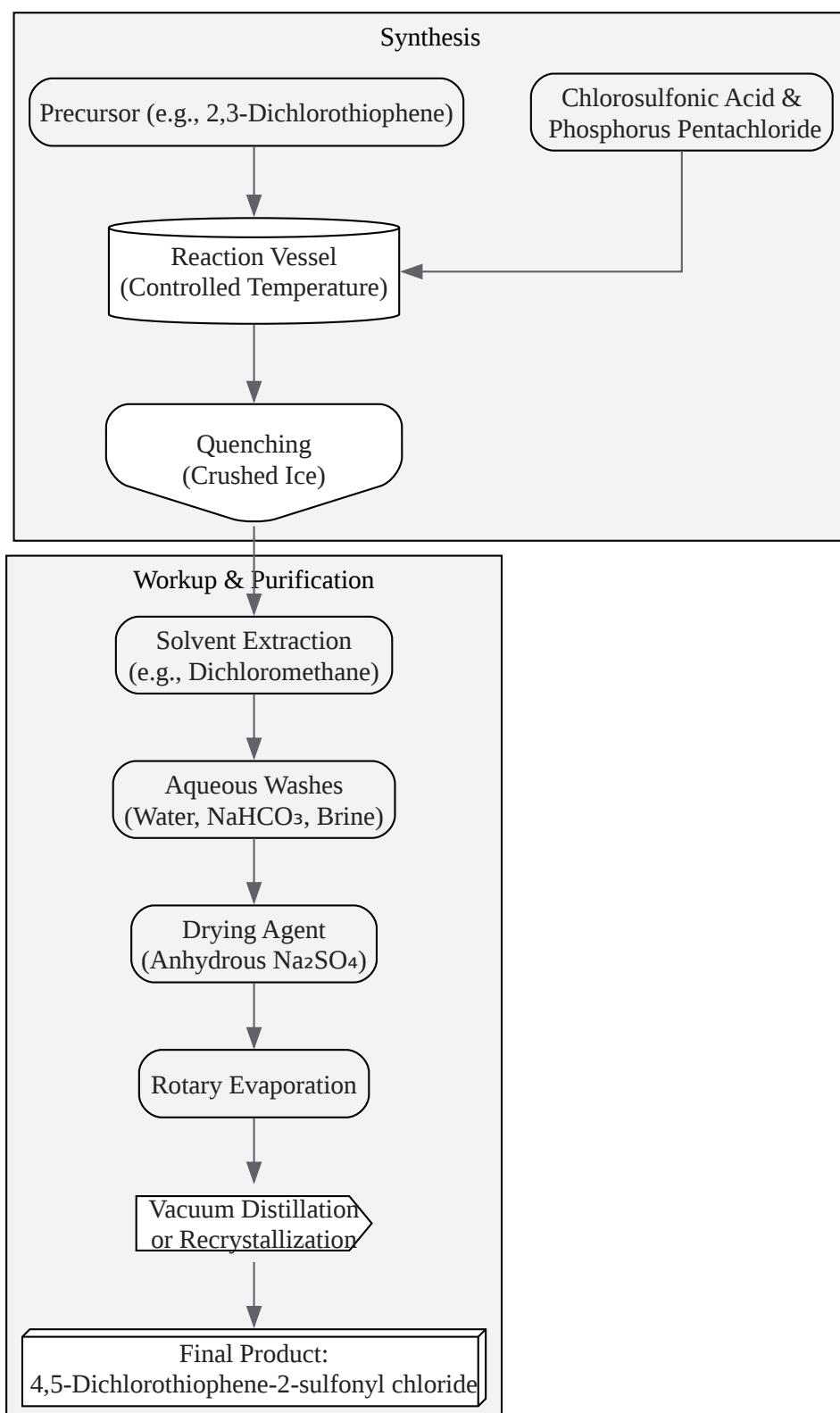
The fundamental physical and chemical characteristics of **4,5-Dichlorothiophene-2-sulfonyl chloride** are summarized below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	126714-85-0	[3] [4]
Molecular Formula	C ₄ HCl ₃ O ₂ S ₂	[3]
Molecular Weight	251.54 g/mol	[3]
Melting Point	54-58 °C	[5]
Boiling Point	338.7 ± 42.0 °C (Predicted)	[5]
Density	1.803 ± 0.06 g/cm ³ (Predicted)	[5]
IUPAC Name	4,5-dichlorothiophene-2-sulfonyl chloride	[4]

Synthesis and Purification

The synthesis of thiophene sulfonyl chlorides typically involves the chlorosulfonation of a corresponding thiophene precursor. While a specific literature procedure for **4,5-Dichlorothiophene-2-sulfonyl chloride** is not readily available, the synthesis of the closely related 5-Chlorothiophene-2-sulfonyl chloride provides a representative and instructive methodology.[\[6\]](#) This process involves the reaction of a thiophene with chlorosulfonic acid, often in the presence of a catalyst or co-reagent like phosphorus pentachloride, to introduce the -SO₂Cl group onto the ring.[\[6\]](#)

The general workflow for such a synthesis and subsequent purification is outlined below.



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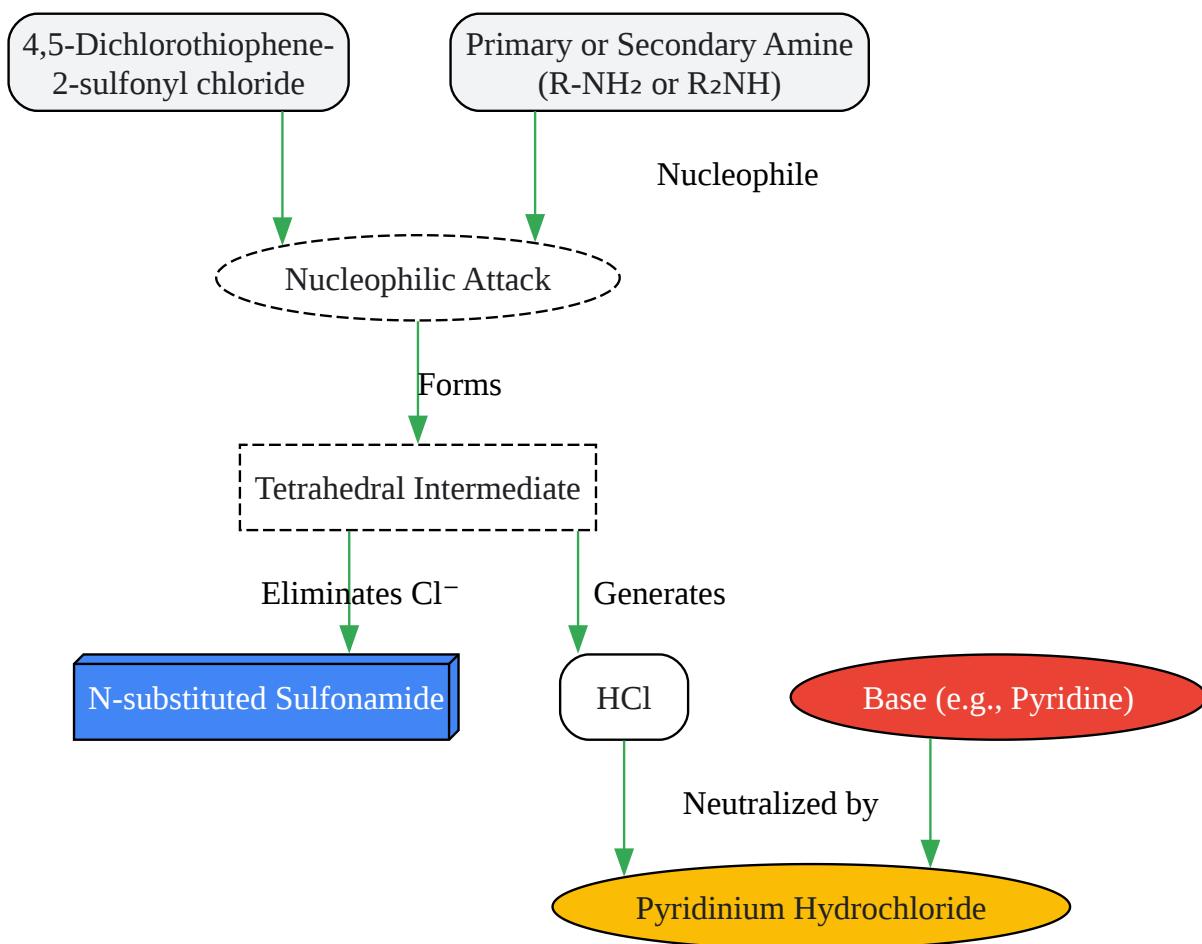
Caption: General workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **4,5-Dichlorothiophene-2-sulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.^[7] This makes it an excellent reagent for forming sulfonamides and sulfonate esters, which are key functional groups in a vast number of pharmaceuticals.^{[1][7]}

Sulfonamide Formation

The reaction with primary or secondary amines to yield sulfonamides is the most prominent application.^[7] Sulfonamides are a cornerstone pharmacophore, found in antibacterial, anti-inflammatory, and anticancer agents.^[1] The reaction proceeds via a classical nucleophilic substitution mechanism.



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Caption: Reaction mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a standard laboratory method for the synthesis of N-substituted sulfonamides using **4,5-Dichlorothiophene-2-sulfonyl chloride**.^[1]

Materials:

- **4,5-Dichlorothiophene-2-sulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- Amine Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
- Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution. Causality: Cooling is critical to manage the exothermicity of the reaction and prevent side reactions.
- Sulfonyl Chloride Addition: In a separate flask, dissolve **4,5-Dichlorothiophene-2-sulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes. Causality: Dropwise addition maintains temperature control and prevents rapid, uncontrolled reaction rates.

- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
 - Upon completion, dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
 - Dry the separated organic layer over anhydrous MgSO_4 or Na_2SO_4 .^[1]
- Purification and Characterization:
 - Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by flash column chromatography or recrystallization.
 - Confirm the identity and purity of the final sulfonamide product using standard analytical techniques (^1H NMR, ^{13}C NMR, MS, IR).

Sulfonate Ester Formation

Analogous to sulfonamide synthesis, **4,5-Dichlorothiophene-2-sulfonyl chloride** reacts with alcohols in the presence of a non-nucleophilic base like pyridine to form sulfonate esters.^[8] This reaction is often used to convert alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions.^[8]

Safety and Handling

While a specific safety data sheet (SDS) for **4,5-Dichlorothiophene-2-sulfonyl chloride** is not detailed in the search results, data from closely related thiophene sulfonyl chlorides provides essential guidance.^{[9][10][11]}

- Hazards: This class of compounds is typically classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[\[11\]](#)[\[12\]](#) It is also moisture-sensitive and may release toxic gases (HCl) upon contact with water.[\[6\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety goggles and a full-face shield.[\[12\]](#)
 - A lab coat.
- Handling: Use only in an inert, dry atmosphere. Avoid contact with skin, eyes, and clothing. [\[9\]](#) Avoid inhalation of any dust or vapors.
- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[9\]](#)[\[10\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[13\]](#)
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[\[10\]](#)
- Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [\[14\]](#)

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the straightforward construction of sulfonamides and sulfonate esters, which are critical motifs in

drug discovery and development.[1][7] The dichloro-substituents on the thiophene ring offer additional opportunities for modulating molecular properties or for further functionalization. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. ["4,5-Dichlorothiophene-2-sulfonyl chloride" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167254#4-5-dichlorothiophene-2-sulfonyl-chloride-physical-and-chemical-properties>

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